synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid
synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry, primarily due to its benzimidazolone core, a scaffold present in numerous biologically active compounds.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed synthetic protocols, mechanistic insights, and practical guidance based on established chemical principles.
Introduction and Strategic Importance
The benzimidazole scaffold is a privileged structure in drug discovery, recognized for its ability to interact with a wide range of biological targets.[1][3] Its derivatives exhibit a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][3][4][5] The introduction of an "oxo" group at the 2-position to form a benzimidazolone, along with a carboxylic acid moiety on the benzene ring, creates a molecule with strategically positioned functional groups. These groups—the cyclic urea (lactam), the secondary amines, and the carboxylic acid—serve as versatile handles for subsequent chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design.
The target compound, 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, is therefore a key intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutics.[6]
Synthetic Methodologies: From Precursor to Product
The most direct and widely employed strategy for constructing the 2-oxo-benzimidazole core is through the cyclization of an ortho-phenylenediamine derivative. For the target molecule, the logical and commercially available starting material is 2,3-Diaminobenzoic acid .[7][8][9]
Retrosynthetic Analysis
A logical disconnection approach reveals the primary synthetic pathway. The target molecule can be disconnected at the N1-C2 and N3-C2 bonds, retro-synthetically yielding the precursor 2,3-diaminobenzoic acid and a one-carbon (C1) carbonyl equivalent.
Caption: Retrosynthetic analysis of the target compound.
Primary Synthetic Route: Cyclization with Urea
This method is favored for its operational simplicity, cost-effectiveness, and the use of a relatively safe and stable C1 source compared to alternatives like phosgene. The reaction involves heating 2,3-diaminobenzoic acid with excess urea, which serves as the carbonyl donor.
Reaction Principle: The reaction proceeds via a nucleophilic attack of the amino groups of 2,3-diaminobenzoic acid on the carbonyl carbon of urea. This is followed by an intramolecular cyclization and condensation, releasing ammonia as a byproduct, to form the stable five-membered benzimidazolone ring.
Detailed Experimental Protocol:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-diaminobenzoic acid (1.0 eq.) and urea (3.0-5.0 eq.).
-
Reaction Execution: Heat the mixture to 130-150 °C. The solid mixture will melt, and the reaction will proceed, often with the evolution of ammonia gas. Note: The reaction should be conducted in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add water to the solidified mass and stir to dissolve any remaining urea and other water-soluble impurities.
-
Isolation: The crude product, being less soluble, will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual impurities. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Alternative Cyclizing Agents
While urea is common, other C1 carbonyl synthons can be employed, each with distinct advantages and disadvantages. The choice of reagent can be influenced by the desired reaction conditions (e.g., temperature sensitivity) and scale.
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| Urea | Neat, 130-150 °C | Inexpensive, stable, safe reagent. | High temperatures required, potential for side reactions. |
| Phosgene (or Triphosgene) | Aprotic solvent (e.g., THF, Dioxane), Base (e.g., Et₃N) | High reactivity, often high yields, lower temperatures. | Extremely toxic gas (phosgene), triphosgene is a safer but still hazardous solid.[9] |
| 1,1'-Carbonyldiimidazole (CDI) | Aprotic solvent (e.g., THF, DMF), Room Temp to mild heat | Mild reaction conditions, good for sensitive substrates. | More expensive than urea, stoichiometric byproduct (imidazole). |
| Potassium Cyanate (KOCN) | Aqueous acidic conditions (e.g., HCl) | Inexpensive reagent. | In-situ formation of isocyanic acid, requires acidic conditions which may affect other functional groups. |
Reaction Mechanism: The Urea Method
The mechanism involves two key stages: formation of an intermediate urea derivative followed by intramolecular cyclization.
Caption: Simplified reaction mechanism for urea-based synthesis.
Characterization and Analytical Control
Confirming the structure and purity of the synthesized 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[10][11][12]
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm). Two broad singlets for the N-H protons (approx. 10-11 ppm), and one broad singlet for the carboxylic acid proton (>12 ppm). |
| ¹³C NMR | Aromatic carbons (approx. 110-140 ppm). A distinct signal for the C=O of the cyclic urea (approx. 155-165 ppm) and the C=O of the carboxylic acid (approx. 165-175 ppm). |
| IR Spectroscopy | Broad O-H stretch from carboxylic acid (2500-3300 cm⁻¹). N-H stretching bands (3100-3300 cm⁻¹). Two distinct C=O stretching bands: one for the carboxylic acid (~1680-1710 cm⁻¹) and one for the cyclic urea (~1720-1760 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₆N₂O₃ (178.14 g/mol ).[13] |
| Melting Point | A sharp melting point indicates high purity. |
Safety and Handling
Proper safety protocols are mandatory when synthesizing and handling this compound and its precursors.
-
Precursor Safety (2,3-Diaminobenzoic acid): This compound is known to cause skin and serious eye irritation.[14][15] It should be handled with appropriate personal protective equipment (PPE).
-
General Handling: All chemical manipulations should be performed inside a certified chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical splash goggles.[14][15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[16]
| Compound | CAS No. | Key Hazards |
| 2,3-Diaminobenzoic acid | 603-81-6 | Causes skin irritation, Causes serious eye irritation.[14][15][17] |
| Urea | 57-13-6 | Generally low hazard, but dust may cause respiratory irritation. |
Experimental Workflow Visualization
The overall process from starting material to purified product can be summarized in a clear workflow.
Caption: Step-by-step experimental workflow diagram.
Conclusion and Future Perspectives
The is a straightforward yet crucial process for generating a highly functionalized building block for drug discovery. The urea-based cyclization of 2,3-diaminobenzoic acid represents a robust, scalable, and relatively safe method. Future research may focus on developing even greener synthetic alternatives, perhaps utilizing catalytic amounts of reagents or employing flow chemistry to enhance efficiency and safety.[18] The versatility of this molecule ensures its continued relevance in the ongoing search for novel therapeutic agents.
References
- Thermo Fisher Scientific. (n.d.). 2,3-Diaminobenzoic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis.
- National Center for Biotechnology Information. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. PubMed Central.
- Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances.
- National Center for Biotechnology Information. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central.
- Biosynth. (n.d.). 2,3-Diaminobenzoic acid | 603-81-6.
- Fisher Scientific. (2015). SAFETY DATA SHEET - 2,3-Diaminobenzoic acid.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PubMed Central.
- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.
- CymitQuimica. (n.d.). CAS 603-81-6: 2,3-Diaminobenzoic acid.
- National Center for Biotechnology Information. (n.d.). 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872. PubChem.
- Donati, D., et al. (1990). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity.
- Royal Society of Chemistry. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology.
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET.
- International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
- National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
- BenchChem. (2025). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
- National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- ResearchGate. (n.d.). Decarboxylation process of 1H-benzimidazole-2-carboxylic acid.
- Chemsrc. (2025). 2-OXO-2,3-DIHYDRO-1H-BENZO[D]IMIDAZOLE-4-CARBOXYLIC ACID.
- ChemBK. (2024). 2-Oxo-2,3-dihydro-1H-benzo[d]iMidazole-4-carboxylic acid.
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Sigma-Aldrich. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.
- Chem-Impex. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.
- Royal Society of Chemistry. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.
- R Discovery. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
- MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Diaminobenzoic acid | 603-81-6 | FD03094 | Biosynth [biosynth.com]
- 8. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]
- 9. CAS#:291289-41-3 | 2-OXO-2,3-DIHYDRO-1H-BENZO[D]IMIDAZOLE-4-CARBOXYLIC ACID | Chemsrc [chemsrc.com]
- 10. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Oxo-2,3-dihydro-1H-benzo[d]iMidazole-4-carboxylic acid [chembk.com]
- 14. 2,3-Diaminobenzoic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
